1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid
Description
Overview of Sulfonyl Piperidine Carboxylic Acids
Sulfonyl piperidine carboxylic acids represent a critical class of organic compounds characterized by a piperidine ring substituted with both a sulfonyl group and a carboxylic acid moiety. These structural features endow these molecules with unique electronic and steric properties, making them versatile intermediates in medicinal chemistry and drug discovery. The piperidine core provides conformational rigidity, while the sulfonyl group enhances solubility and facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects. Carboxylic acid functionalities further contribute to bioactivity by enabling salt formation or participating in enzyme-substrate interactions.
Structurally, sulfonyl piperidine carboxylic acids are often modified at specific positions to optimize pharmacokinetic and pharmacodynamic profiles. For example, the introduction of nitro groups on aromatic rings, as seen in 1-[(2-nitrophenyl)sulfonyl]piperidine-3-carboxylic acid, can alter electron density and influence binding affinities to biological targets. Such modifications are pivotal in developing compounds with selective inhibitory activity against enzymes like carbonic anhydrases or NMDA receptors.
Historical Context and Discovery
The exploration of piperidine derivatives dates to the mid-20th century, with early studies focusing on their role as alkaloid analogs. The integration of sulfonyl groups into piperidine frameworks gained prominence in the 1990s, driven by efforts to enhance the bioavailability and target specificity of neuroactive compounds. For instance, 4-(sulfomethyl)piperidine-2-carboxylic acid derivatives were investigated as NMDA receptor antagonists, though their modest activity spurred further structural refinements.
The specific compound this compound emerged in the early 2000s as part of a broader push to develop sulfonamide-based therapeutics. Its synthesis leveraged advances in multi-step organic reactions, including selective sulfonation and carboxylation techniques. Patents filed in 2006 highlighted its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase, a target for type 2 diabetes therapy. Over the past decade, its applications have expanded into anticancer and antimicrobial research, reflecting evolving priorities in drug development.
Relevance in Contemporary Chemical Research
In modern research, this compound is prized for its dual role as a synthetic intermediate and a bioactive entity. Its sulfonamide group enables participation in diverse chemical reactions, such as nucleophilic substitutions and cross-couplings, facilitating the creation of libraries of derivatives for high-throughput screening. Recent studies have explored its utility in designing carbonic anhydrase inhibitors, with derivatives demonstrating nanomolar affinity for isoforms IX and XII—targets implicated in cancer progression.
Additionally, its nitro group serves as a handle for further functionalization, enabling the synthesis of prodrugs or fluorescent probes for mechanistic studies. The compound’s versatility is further evidenced by its incorporation into metal-organic frameworks (MOFs) for catalysis and its use in polymer chemistry to modify material properties.
Scope and Objectives of the Review
This review systematically examines the chemical and biological attributes of this compound, with a focus on its synthesis, structural characterization, and applications in drug discovery. The following sections will address:
- Synthetic Methodologies : Key routes for constructing the piperidine core and introducing sulfonyl/carboxylic acid groups.
- Structural and Physicochemical Properties : Analysis of molecular geometry, stereochemistry, and stability.
- Biological Activity : Mechanisms of action in enzyme inhibition and therapeutic contexts.
- Emerging Applications : Innovations in material science and chemical biology.
By synthesizing data from diverse sources, this review aims to underscore the compound’s significance in advancing both academic and industrial research.
Table 1: Key Structural and Physicochemical Properties of this compound
The compound’s piperidine ring adopts a chair conformation, with the sulfonyl group at position 1 and the carboxylic acid at position 3 creating a sterically crowded environment. This arrangement influences its reactivity; for example, the nitro group at the ortho position on the phenyl ring enhances electrophilic substitution rates at the meta position. Spectroscopic data (IR, NMR) corroborate these structural features, with characteristic peaks for sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-4-3-7-13(8-9)21(19,20)11-6-2-1-5-10(11)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHEGPWQFISSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332552 | |
| Record name | 1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321970-58-5 | |
| Record name | 1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation of Piperidine-3-Carboxylic Acid
The most straightforward route involves reacting piperidine-3-carboxylic acid with 2-nitrobenzenesulfonyl chloride under basic conditions. This single-step method leverages the nucleophilicity of the piperidine nitrogen, facilitating sulfonamide bond formation.
Reaction Conditions
- Solvent: Anhydrous dichloromethane or tetrahydrofuran.
- Base: Triethylamine (3 equiv) to neutralize HCl byproduct.
- Temperature: 0–25°C, stirred for 12–24 hours.
- Workup: Aqueous extraction followed by recrystallization from ethanol/water.
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to yield white crystals (theoretical yield: 65–75%). Key advantages include minimal side reactions and scalability. However, the carboxylic acid group may require protection if competing acylation occurs, though sulfonyl chlorides preferentially target amines under controlled conditions.
Multi-Step Synthesis via Protected Intermediates
For substrates prone to side reactions, a protecting-group strategy is employed. The patent WO2019165981A1 outlines analogous methods for N-protected piperidines, which can be adapted:
Protection of Piperidine-3-Carboxylic Acid
Sulfonylation
Deprotection
This approach mitigates undesired carboxylate interactions but introduces additional steps, reducing efficiency.
Reaction Mechanisms and Optimization
Sulfonylation Kinetics
The reaction follows a bimolecular nucleophilic substitution (SN₂) mechanism. The piperidine nitrogen attacks the electrophilic sulfur in 2-nitrobenzenesulfonyl chloride, displacing chloride. Base (e.g., Et₃N) accelerates the reaction by deprotonating the amine and scavenging HCl.
Optimization Insights
- Temperature: Lower temperatures (0°C) minimize sulfonic ester formation at the carboxylate.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride solubility but may necessitate colder conditions to suppress side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.20–8.10 (m, 2H, Ar-H), 7.95–7.85 (m, 1H, Ar-H), 3.90–3.70 (m, 1H, piperidine-H), 3.30–3.10 (m, 2H, piperidine-H), 2.90–2.70 (m, 1H, piperidine-H), 1.80–1.50 (m, 4H, piperidine-H).
- IR (KBr): 1680 cm⁻¹ (C=O, carboxylic acid), 1350 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Sulfonylation | 65–75 | ≥95 | Single-step, cost-effective | Risk of carboxylate side reactions |
| Protected Intermediate | 50–60 | ≥98 | Avoids side reactions | Multi-step, time-intensive |
Chemical Reactions Analysis
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the sulfonyl group can form strong bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid can be compared with similar compounds such as:
1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Piperidine derivatives: Other piperidine derivatives may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles.
Biological Activity
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and potential therapeutic applications.
The compound belongs to a class of benzofuran derivatives, which are known for their diverse biological activities. These compounds often exhibit anti-tumor , antibacterial , antioxidative , and antiviral properties. The mode of action typically involves interaction with various biological targets, leading to alterations in cellular processes and influencing several biochemical pathways.
Target Interactions
This compound may interact with specific enzymes or receptors within cells, modulating their activity. For example, studies have indicated that similar compounds can inhibit cell growth in cancer lines such as A2780, suggesting potential anti-cancer activity.
The biochemical properties of this compound include:
- Cell Growth Inhibition : Significant inhibitory effects on various cancer cell lines.
- Enzyme Interaction : Potential to influence metabolic pathways by interacting with enzymes and cofactors.
- Transport Mechanisms : Involvement with transporters that affect the distribution and bioavailability of the compound in biological systems.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Investigated for its potential antimicrobial properties, showing effectiveness against certain bacterial strains .
- Anticancer Properties : Demonstrated significant cytotoxic effects on human ovarian cancer cell lines, indicating its potential as an anticancer agent .
- GABA Uptake Inhibition : Related compounds have shown effectiveness in inhibiting GABA uptake, which could be relevant for neurological applications .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Study on Anticancer Activity : A derivative exhibited potent inhibition of cell proliferation in A2780 ovarian cancer cells, suggesting that structural modifications can enhance biological activity.
- GABA Uptake Inhibition Study : Compounds similar to this compound were evaluated for their ability to inhibit GABA uptake in cultured cells, where some demonstrated significantly higher potency compared to standard drugs like tiagabine .
Comparative Analysis
A comparison table showcasing the biological activities of related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | GABA Uptake Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Low |
| (R)-N-(diarylmethylthio)ethyl-piperidine-3-carboxylic acid | Moderate | High | High |
| Benzofuran derivatives | High | High | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid?
- Methodology : The compound can be synthesized via sulfonylation of the piperidine ring using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry and reaction time. Structural analogs, such as sulfonyl-piperidine derivatives, suggest similar protocols .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.
- HPLC with UV detection (λ ~254 nm) for purity assessment.
- Mass spectrometry (ESI-MS) to verify molecular weight.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated for structurally related sulfonyl-carboxylic acids .
Q. What safety precautions are necessary when handling this compound?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Nitro groups may pose explosion risks under heat or friction; avoid high-energy mechanical processing.
- Refer to safety protocols for similar piperidine derivatives, including first-aid measures (e.g., eye irrigation, medical consultation for ingestion) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during sulfonylation of the piperidine ring?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DCM.
- Base choice : Strong bases like NaH can improve deprotonation of the piperidine nitrogen.
- Temperature control : Mild heating (~40°C) accelerates the reaction while minimizing side products.
- Monitor competing reactions (e.g., over-sulfonylation) via LC-MS .
Q. What analytical methods resolve contradictions in spectroscopic data for this compound?
- Methodology :
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by stereochemical complexity.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to confirm assignments.
- Isotopic labeling (e.g., ¹⁵N) for tracking nitro group interactions in dynamic systems .
Q. How does the electronic nature of the 2-nitrophenyl group influence the compound's reactivity?
- Methodology :
- The nitro group is strongly electron-withdrawing, which polarizes the sulfonyl-piperidine system, increasing electrophilicity at the carboxylic acid moiety.
- Compare reactivity with analogs (e.g., 3-nitrophenyl or non-nitrated derivatives) via kinetic studies in nucleophilic acyl substitution reactions. Computational electrostatic potential maps (ESP) can visualize charge distribution .
Q. What strategies mitigate decomposition of the nitro group under varying pH conditions?
- Methodology :
- pH stabilization : Store the compound in neutral buffers (pH 6–8) to prevent acid/base-catalyzed nitro group reduction or hydrolysis.
- Temperature control : Refrigerate solutions to slow degradation kinetics.
- Additives : Use radical scavengers (e.g., BHT) to inhibit oxidative pathways in aqueous media .
Q. How to validate the compound's stability in long-term storage for pharmacological studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
